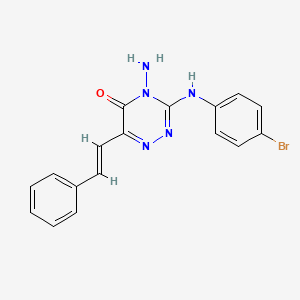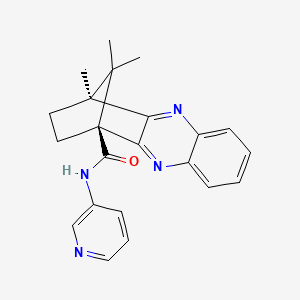![molecular formula C17H20N4O2 B13372684 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules, and a pyrazole moiety, which is often associated with various pharmacological properties.
Métodos De Preparación
The synthesis of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Indole and Pyrazole Units: The final step involves the coupling of the indole and pyrazole units through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Análisis De Reacciones Químicas
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, including serotonin and dopamine receptors, modulating their activity. The pyrazole moiety can interact with enzymes, inhibiting their catalytic activity. These interactions lead to the modulation of various cellular pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide can be compared with other indole and pyrazole derivatives:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Pyrazole-3-carboxylic acid: A compound with potential anti-inflammatory and anticancer activities.
The uniqueness of 2-[(1-isobutyl-1H-indol-4-yl)oxy]-N-(1H-pyrazol-3-yl)acetamide lies in its combined indole and pyrazole structures, which confer a unique set of biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H20N4O2 |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)10-21-9-7-13-14(21)4-3-5-15(13)23-11-17(22)19-16-6-8-18-20-16/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20,22) |
Clave InChI |
KJFPEYZZXYEHAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![methyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B13372624.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
![N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B13372634.png)


![Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13372650.png)
![N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B13372652.png)
![2,2-Dimethyl-1-(4-{2-[(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]hydrazino}phenyl)-1-propanone](/img/structure/B13372660.png)
![4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13372663.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)
![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
